CYP2C29 Aldehyde Oxygenase Substrate Activity
3,4,5-Trimethoxyphenylacetaldehyde is a substrate for CYP2C29 with a specific activity of 0.96 nmol/min/nmol P450 [1]. This rate is distinct from the oxidation rates of isomeric tolualdehydes (o-, m-, p-) by the same enzyme, which range from 1.44 to 2.81 nmol/min/nmol P450 [2]. The slower turnover indicates that the trimethoxyphenyl moiety modulates substrate recognition and catalytic efficiency.
| Evidence Dimension | Enzymatic oxidation rate (specific activity) |
|---|---|
| Target Compound Data | 0.96 nmol/min/nmol P450 |
| Comparator Or Baseline | o-Tolualdehyde (1.44), m-Tolualdehyde (2.81), p-Tolualdehyde (2.32) nmol/min/nmol P450 |
| Quantified Difference | Target activity is 33% to 67% lower than tolualdehydes |
| Conditions | Reconstituted system with purified CYP2C29 from mouse hepatic microsomes, NADPH-dependent |
Why This Matters
This data is essential for researchers modeling mescaline metabolism or designing aldehyde oxidase inhibitors, as it predicts relative metabolic clearance rates.
- [1] Watanabe K, Kayano Y, Matsunaga T, Yamamoto I, Yoshimura H. 3,4,5-Trimethoxyphenylacetaldehyde, an intermediate metabolite of mescaline, is a substrate for microsomal aldehyde oxygenase in the mouse liver. Biol Pharm Bull. 1995 May;18(5):696-9. doi: 10.1248/bpb.18.696. PMID: 7492985. View Source
- [2] Watanabe K, Matsunaga T, Yamamoto I, Yoshimura H. Oxidation of tolualdehydes to toluic acids catalyzed by cytochrome P450-dependent aldehyde oxygenase in the mouse liver. Drug Metab Dispos. 1995 Feb;23(2):261-5. PMID: 7736922. View Source
